N-(benzo[d]thiazol-2-yl)-N-benzyl-2-phenoxyacetamide
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Overview
Description
“N-(benzo[d]thiazol-2-yl)-N-benzyl-2-phenoxyacetamide” is a compound that contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazoles are known for their wide range of biological activities, including anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the functional groups present in the compound and their arrangement .Chemical Reactions Analysis
Benzothiazole derivatives can participate in a variety of chemical reactions. The specific reactions that “this compound” can undergo would depend on the specific functional groups present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would likely be determined using a variety of analytical techniques. These might include determining its melting point, boiling point, and solubility in various solvents .Scientific Research Applications
DNA Interaction and Staining
The benzimidazole derivative Hoechst 33258 is a well-known example, illustrating the application of these compounds in DNA interaction and staining. It binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences, making it a valuable tool in plant cell biology for chromosome and nuclear staining, as well as for analyzing nuclear DNA content values in flow cytometry (Issar & Kakkar, 2013).
Antioxidant and Anti-inflammatory Agents
Research on benzofused thiazole derivatives, including structures similar to N-(benzo[d]thiazol-2-yl)-N-benzyl-2-phenoxyacetamide, highlights their potential as antioxidant and anti-inflammatory agents. These compounds exhibit significant anti-inflammatory activity and potent antioxidant activity against various reactive species, underlining their therapeutic potential in these areas (Raut et al., 2020).
Anticancer Research
Phenothiazine derivatives, including benzothiazole-linked compounds, have shown promising anticancer, antiviral, anti-inflammatory, and antimalarial activities. Their actions on biological systems through various interactions underline their potential in rational drug design and as models for investigating molecular bases for DNA sequence recognition and binding (Pluta, Morak-Młodawska, & Jeleń, 2011).
Development of Therapeutics
Benzothiazole's role as a scaffold in drug development is highlighted by its presence in many marketed drugs and its notable potential across a range of diseases. Its pharmacological importance and versatility serve as a foundation for the development of new therapeutic agents, particularly in cancer research, showcasing the compound's broad application in medicinal chemistry (Law & Yeong, 2022).
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with the DprE1 enzyme, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the cell wall biosynthesis of the bacteria .
Biochemical Pathways
The inhibition of the DprE1 enzyme affects the cell wall biosynthesis pathway of Mycobacterium tuberculosis . This disruption in the pathway leads to the inability of the bacteria to maintain their cell wall, resulting in their death .
Pharmacokinetics
The admet calculation showed a favourable pharmacokinetic profile for similar benzothiazole derivatives .
Result of Action
The result of the compound’s action is the death of the Mycobacterium tuberculosis bacteria . By inhibiting the DprE1 enzyme and disrupting the cell wall biosynthesis, the bacteria are unable to survive .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-21(16-26-18-11-5-2-6-12-18)24(15-17-9-3-1-4-10-17)22-23-19-13-7-8-14-20(19)27-22/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKISROVILKSGDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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